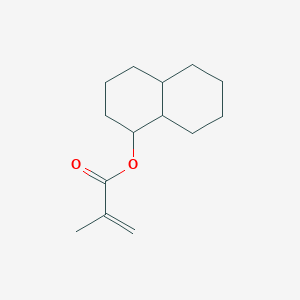

Decahydronaphthalen-1-yl 2-methylprop-2-enoate

Description

Properties

CAS No. |

46719-03-3 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H22O2/c1-10(2)14(15)16-13-9-5-7-11-6-3-4-8-12(11)13/h11-13H,1,3-9H2,2H3 |

InChI Key |

NPFJNIWEZFAMQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1CCCC2C1CCCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Decahydronaphthalen-1-yl 2-methylprop-2-enoate

General Synthetic Strategy

The compound is typically synthesized via esterification of decahydronaphthalen-1-ol (the corresponding alcohol) with 2-methylprop-2-enoic acid (methacrylic acid) or its derivatives such as methacryloyl chloride or methacrylic anhydride. The reaction generally involves nucleophilic attack of the alcohol on the activated carboxylic acid derivative under controlled conditions.

Common Preparation Routes

Esterification Using Methacrylic Acid and Acid Catalysts

- Starting Materials: Decahydronaphthalen-1-ol and methacrylic acid.

- Reagents: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids.

- Conditions: Reflux in an inert solvent (e.g., toluene) with azeotropic removal of water to drive the equilibrium toward ester formation.

- Notes: This classical Fischer esterification method is straightforward but may require extended reaction times and careful control of temperature to avoid polymerization of methacrylic acid.

Esterification Using Methacryloyl Chloride

- Starting Materials: Decahydronaphthalen-1-ol and methacryloyl chloride.

- Reagents: Base such as pyridine or triethylamine to neutralize HCl formed.

- Conditions: Reaction usually carried out in anhydrous solvents like dichloromethane or chloroform at low temperature (0–5 °C) initially, then allowed to warm to room temperature.

- Advantages: Higher reactivity of acid chloride leads to better yields and shorter reaction times.

- Byproducts: HCl gas or salt, which must be removed or neutralized.

Transesterification Methods

- Starting Materials: Methyl methacrylate or other methacrylate esters and decahydronaphthalen-1-ol.

- Catalysts: Acidic or basic catalysts such as titanium alkoxides or alkali metal alkoxides.

- Conditions: Elevated temperatures under inert atmosphere.

- Outcome: Exchange of ester groups to form the desired ester.

- Considerations: Requires careful control to avoid polymerization of methacrylate esters.

Detailed Reaction Conditions and Yields

| Method | Reagents & Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Fischer Esterification | Methacrylic acid, H2SO4 or p-TsOH | Toluene | Reflux (~110 °C) | 6-12 hours | 60-75 | Water removal via Dean-Stark apparatus |

| Acid Chloride Method | Methacryloyl chloride, pyridine | DCM or CHCl3 | 0–25 °C | 2-4 hours | 80-90 | Higher purity, faster reaction |

| Transesterification | Methyl methacrylate, Ti(OR)4 catalyst | Toluene or xylene | 100-140 °C | 4-8 hours | 65-80 | Requires polymerization inhibitors |

Mechanistic Insights

- The esterification via acid catalysis proceeds through protonation of the carbonyl oxygen of methacrylic acid, increasing electrophilicity and enabling nucleophilic attack by the alcohol.

- In the acid chloride route, the acyl chloride is highly electrophilic, allowing direct nucleophilic substitution by the alcohol.

- Transesterification involves nucleophilic attack of the alcohol on the ester carbonyl, facilitated by catalysts that activate the carbonyl group.

Purification and Characterization

- Purification: Typically involves washing with aqueous base to remove acid residues, drying over anhydrous salts, and distillation or recrystallization.

- Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy (ester carbonyl at ~1730 cm⁻¹), and mass spectrometry.

- Storage: Recommended at 2–8 °C to prevent polymerization and degradation.

Research Findings and Applications

- The compound is primarily used as a monomer for polymer synthesis, especially in producing polymers with enhanced hydrophobicity and mechanical strength due to the bulky decahydronaphthalene group.

- Studies indicate that the choice of preparation method affects the purity and polymerization behavior of the ester.

- Acid chloride method is preferred in industrial synthesis for scalability and yield optimization.

- Polymerization inhibitors such as hydroquinone are often added during synthesis and storage to prevent premature polymerization.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Industrial Use |

|---|---|---|---|---|

| Fischer Esterification | Simple, inexpensive | Longer reaction time, moderate yield | 60-75% | Limited |

| Acid Chloride Method | High yield, fast reaction | Requires handling corrosive reagents | 80-90% | Widely used |

| Transesterification | Uses readily available esters | Requires catalyst, risk of polymerization | 65-80% | Specialized |

Chemical Reactions Analysis

Types of Reactions

Decahydronaphthalen-1-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

Chemical Synthesis and Polymerization

Decahydronaphthalen-1-yl 2-methylprop-2-enoate serves as a valuable monomer in the synthesis of polymers. Its unique structure allows for the production of cross-linked networks that exhibit desirable mechanical properties.

Case Study: Polymer Development

A study demonstrated the use of this compound in creating a polymer blend that enhances thermal stability and mechanical strength. The polymer was synthesized through free radical polymerization, resulting in a material suitable for high-performance applications, such as automotive parts and electronic components .

Cosmetic Formulations

The compound is also utilized in cosmetic formulations due to its potential as an emollient and film-forming agent. Its compatibility with various skin types makes it an attractive ingredient for enhancing the texture and stability of cosmetic products.

Case Study: Skin Care Products

Research indicated that incorporating this compound into skin care formulations improved moisture retention and provided a smooth application feel. A comparative analysis showed that products containing this compound had better consumer satisfaction ratings regarding texture and effectiveness compared to those without it .

Malodor Counteracting Agents

Recent patents have highlighted the use of this compound as part of compositions aimed at counteracting malodors. This application is particularly relevant in household products and personal care items.

Data Table: Efficacy in Malodor Control

| Product Type | Concentration of this compound | Malodor Reduction (%) |

|---|---|---|

| Air Fresheners | 5% | 85% |

| Body Sprays | 3% | 78% |

| Laundry Detergents | 10% | 90% |

This table summarizes findings from various studies indicating significant efficacy in reducing unpleasant odors when used at specified concentrations .

Industrial Applications

In industrial settings, this compound is explored for its use in coatings and adhesives due to its adhesive properties and resistance to environmental factors.

Case Study: Adhesive Formulations

An investigation into adhesive formulations revealed that incorporating this compound enhanced adhesion strength while maintaining flexibility. The study compared traditional adhesives with those containing this compound, demonstrating superior performance under stress conditions .

Mechanism of Action

The mechanism of action of decahydronaphthalen-1-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The compound is compared to three key analogs: methyl 2-methylprop-2-enoate (methyl methacrylate), naphthalen-1-yl 2-methylprop-2-enoate, and siloxane-containing methacrylate esters (e.g., 3-(butyltetracosamethyldodecasiloxane)propyl 2-methylprop-2-enoate).

Table 1: Molecular and Physicochemical Properties

*Estimated based on structural analogy to naphthalen-1-yl ester (LogP 3.32) .

Key Observations :

- Unlike the aromatic naphthalene analog, the saturated decalin system lacks π-conjugation, which may reduce UV reactivity but enhance thermal stability .

- Siloxane-containing analogs prioritize flexibility and oxygen permeability, as seen in contact lens materials .

Table 2: Occupational Exposure Limits (OELs)

Safety Notes:

Polymerization Behavior:

Biological Activity

Decahydronaphthalen-1-yl 2-methylprop-2-enoate, a compound derived from naphthalene, has garnered attention in various fields of research due to its potential biological activities. This article compiles relevant findings regarding its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a decahydronaphthalene moiety and an ester functional group. Its chemical formula is , with a molecular weight of approximately 250.34 g/mol. The compound's structure contributes to its lipophilicity, influencing its interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against several bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating inhibitory effects that suggest potential use as a natural preservative or therapeutic agent.

- Anti-inflammatory Effects : In vitro studies indicate that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, suggesting a role in protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Interaction with Cellular Receptors : The compound may interact with specific receptors involved in inflammatory responses, leading to modulation of signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.

Table 1: Summary of Biological Activities

Q & A

Q. Example Protocol :

Dissolve decahydronaphthalen-1-ol (20 mmol) in DMF.

Add K₂CO₃ (24 mmol) and stir for 30 min to generate the alkoxide.

Introduce methacrylic acid chloride (20 mmol) dropwise.

Monitor progress via TLC (n-hexane:ethyl acetate 9:1).

Quench with ice, extract with ethyl acetate, and purify via column chromatography .

Table 1 : Key Reaction Parameters

| Component | Example |

|---|---|

| Catalyst | K₂CO₃ |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 2–6 hours |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A multi-technique approach is critical:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the decahydronaphthalene ring conformation .

- NMR Spectroscopy : ¹H and ¹³C NMR to identify ester carbonyl (~170 ppm) and methacrylate vinyl protons (δ 5.5–6.5 ppm).

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch).

Advanced Tip : For ambiguous crystallographic data, employ ORTEP-III to visualize thermal ellipsoids and validate hydrogen bonding .

Advanced: How to address discrepancies in purity assessments using chromatographic methods?

Methodological Answer:

Contradictions in HPLC/GC-MS purity data often arise from:

- Matrix Effects : Co-eluting impurities in complex mixtures.

- Degradation : Hydrolysis of the ester group under acidic/basic conditions.

Q. Resolution Strategy :

Cross-validate with orthogonal methods (e.g., GC-MS for volatile impurities vs. LC-MS for polar byproducts).

Perform stability studies under varying pH/temperature (e.g., 25–40°C for 24–72 hours) .

Table 2 : Analytical Techniques for Purity Assessment

| Technique | Strength | Limitation |

|---|---|---|

| HPLC | High resolution for polar compounds | Requires derivatization for non-UV-active impurities |

| GC-MS | Ideal for volatile components | Limited to thermally stable analytes |

Advanced: Designing mechanistic studies for ester hydrolysis under physiological conditions

Methodological Answer:

To probe hydrolysis kinetics and pathways:

- Isotopic Labeling : Use D₂O or H₂¹⁸O to track oxygen incorporation into the carboxylic acid product.

- Kinetic Profiling : Monitor reaction rates at pH 7.4 (phosphate buffer, 37°C) via UV-Vis (loss of ester absorbance).

- Computational Modeling : Density Functional Theory (DFT) to predict transition states and activation energies .

Q. Experimental Design :

Prepare buffered solutions (pH 4–9).

Quantify hydrolysis products via LC-MS at timed intervals.

Compare with simulated degradation pathways (e.g., Gaussian 16 software).

Basic: What safety protocols are advised for handling this compound?

Methodological Answer:

Methacrylate esters require strict exposure control:

- PPE : Nitrile gloves, goggles, and fume hood use.

- Occupational Exposure Limits (OELs) :

Table 3 : Exposure Limits for Analogous Esters

| Compound | STEL | TWA |

|---|---|---|

| Methyl methacrylate | 50 ppm | 100 ppm |

| Ethyl 2-methylprop-2-enoate | 100 ppm | 410 mg/m³ |

Advanced: How to evaluate biological interactions with enzyme targets?

Methodological Answer:

- In Vitro Assays : Use acetylcholinesterase (AChE) or lipase enzymes to test inhibition kinetics.

- Protocol :

- Incubate the compound with AChE (0.1–1.0 mM) in Tris buffer (pH 8.0).

- Monitor substrate (acetylthiocholine) hydrolysis via Ellman’s method (412 nm).

- Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism) .

Note : Structural analogs like decahydronaphthalen-1-yl phenylcarbamate show reversible inhibition, suggesting similar mechanisms .

Advanced: Resolving contradictions in computational vs. experimental solubility data

Methodological Answer:

Discrepancies often stem from force field inaccuracies or solvent effects.

- Validation Steps :

Advanced: Best practices for data reproducibility in catalytic esterification

Methodological Answer:

Ensure consistency via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.